molecular formula C9H8N4O B3031894 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine CAS No. 83551-41-1

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine

Cat. No.: B3031894
CAS No.: 83551-41-1
M. Wt: 188.19
InChI Key: HGZRUWAFDKWIPP-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a sophisticated heterocyclic compound of high interest in medicinal chemistry and pharmaceutical research. This molecule features a pyrimidine core, a fundamental building block in nucleic acids and many bioactive molecules, which is substituted with a pyrazinyl group . Nitrogen-containing heterocycles like this one are integral to numerous biomolecules and are key components in a significant percentage of FDA-approved small-molecule drugs, as they often interact with biological targets such as enzymes and DNA through hydrogen bonding and other molecular interactions . Pyrimidine derivatives are extensively studied for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties . Specifically, compounds containing both pyrimidine and other nitrogenous heterocycles (like the pyrazinyl ring in this product) are prime scaffolds for synthesizing novel derivatives with enhanced biological potential . Researchers utilize such structures in multi-component reactions to create complex molecules for screening against various diseases . This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, and refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-6-4-8(14)13-9(12-6)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRUWAFDKWIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371451
Record name 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83551-41-1
Record name 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group, a methyl group, and a pyrazinyl substituent, which contribute to its biological properties. The molecular formula is C_9H_8N_4O, and it possesses unique features that influence its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response. For instance, compounds similar to this pyrimidine derivative demonstrated IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Effects on COX Enzymes

CompoundIC50 (μmol)
This compoundTBD
Celecoxib0.04 ± 0.01
Indomethacin9.17

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported that it can induce apoptosis in various cancer cell lines by interfering with DNA synthesis and repair mechanisms. The mechanism of action involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing cytotoxic effects, this compound showed promising results against FaDu hypopharyngeal tumor cells, demonstrating enhanced cytotoxicity compared to reference drugs like bleomycin .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of electron-donating groups such as hydroxyl and methyl enhances the biological activity of pyrimidine derivatives. Modifications to the pyrazinyl moiety can also significantly affect the compound's potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl GroupIncreased COX inhibition
Methyl GroupEnhanced cytotoxicity
Pyrazinyl SubstituentImproved receptor binding

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and proliferative pathways. By inhibiting these targets, the compound can effectively reduce inflammation and suppress tumor growth.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological effects, primarily due to its pyrimidine and pyrazine moieties. These effects include:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrimidines, including 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, demonstrate significant anti-inflammatory properties. They inhibit the expression and activity of inflammatory mediators such as COX-2, making them potential candidates for treating inflammatory diseases .
  • Antiviral and Antibacterial Properties : Pyrimidine derivatives are known for their antiviral and antibacterial activities. The structural features of this compound may enhance its efficacy against various pathogens .
  • Anticancer Potential : Some studies have highlighted the anticancer properties of pyrimidine derivatives. The ability to inhibit specific enzymes involved in cancer progression positions this compound as a candidate for further investigation in cancer therapy .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Tageldin et al. (2021)Anti-inflammatory effectsDemonstrated that derivatives significantly inhibited COX enzymes, showing potential as anti-inflammatory agents .
Recent Synthesis Review (2021)Synthesis methodsHighlighted efficient synthetic routes leading to diverse pyrimidine derivatives with improved biological activity .
Anticancer ScreeningAnticancer activityFound that certain derivatives exhibited potent anticancer effects in vitro, warranting further clinical investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • MAO-B Inhibition : The 2-pyrazinyl group in compound 4k significantly enhances MAO-B inhibition compared to pyridyl or benzyl substituents .
  • Antitubercular Activity : Pyrazine derivatives like compound 19 achieve >90% inhibition of Mtb H37Rv at low concentrations, outperforming pyrazinamide (MIC = 49 µg/mL) .
  • SGLT-2 Inhibition: While 2-pyrazinyl-thiadiazole hybrids () show nanomolar activity, they are less potent than dapagliflozin (IC₅₀ = 0.49 nM), highlighting substituent-specific efficacy.

Physicochemical Properties

Pyrazinyl-substituted pyrimidines exhibit distinct physical properties critical for drug design:

Table 2: Physical Properties of Selected Analogues
Compound Name/ID Melting Point (°C) Boiling Point (°C) Solubility Reference
Pyrimidine, 2-[4-(2-pyrazinyl)-1-piperazinyl]- 105.5–106 467.1 (predicted) N/A
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol N/A N/A Moderate (polar solvents)
2-Amino-4-hydroxy-6-methylpyrimidine N/A N/A High aqueous solubility

Key Observations :

  • The 2-pyrazinyl-piperazinyl derivative () has a sharp melting point (~106°C), suggesting crystalline stability.
  • Hydroxyl and amino groups enhance water solubility, whereas methyl groups may reduce polarity .

Structure-Activity Relationship (SAR) Insights

  • Pyrazinyl vs. Pyridyl : The 2-pyrazinyl group confers superior MAO-B and DHODH inhibition compared to pyridyl analogues due to enhanced π-π stacking and hydrogen-bonding interactions .
  • Hydroxyl Group : The 4-OH substituent in pyrimidines facilitates hydrogen bonding with enzyme active sites, as seen in SGLT-2 inhibitors .
  • Methyl Group : Position 6 methyl groups improve metabolic stability but may reduce solubility, requiring formulation optimization .

Q & A

Basic: What are the optimal synthetic routes for 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine?

Methodological Answer:
The synthesis typically involves condensation of dehydroacetic acid with hydrazine derivatives, followed by cyclization and functionalization. For example:

  • Step 1: React dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux to form a hydrazone intermediate.
  • Step 2: Acid-catalyzed rearrangement (e.g., acetic acid) yields the pyrimidine core.
  • Step 3: Introduce the pyrazinyl group via nucleophilic substitution or cross-coupling reactions.
    Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to avoid side products like nitroso derivatives .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • IR Spectroscopy: Confirm hydroxyl (-OH) stretches at 3200–3500 cm⁻¹ and pyrimidine ring vibrations (C=N) near 1600 cm⁻¹. Compare with reference spectra of analogous pyrimidines .
  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyrazinyl H) and methyl groups (δ 2.1–2.5 ppm).
    • ¹³C NMR: Detect carbonyl carbons (δ 165–175 ppm) and pyrimidine/pyrazine carbons (δ 140–160 ppm).
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -OH or methyl groups) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Test in polar (DMSO, methanol) and non-polar solvents (DCM, ethyl acetate). Pyrimidine derivatives often show moderate solubility in DMSO (~10–50 mg/mL) due to hydrogen bonding .
  • Stability:
    • pH Sensitivity: Perform stability assays at pH 2–9. Hydroxyl groups may degrade under strong acidic/basic conditions.
    • Light/Temperature: Store at –20°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) can determine decomposition temperatures .

Advanced: What reaction mechanisms explain the formation of byproducts during synthesis?

Methodological Answer:
Byproducts like nitroso compounds or dimerized species arise from:

  • Competitive Oxidation: Hydrazine intermediates reacting with atmospheric oxygen. Use inert gas (N₂/Ar) purging to suppress this .
  • Incomplete Cyclization: Monitor reaction time and catalyst load (e.g., acetic acid concentration) to ensure complete ring closure.
  • Computational Modeling: DFT studies (e.g., Gaussian 09) can predict energy barriers for key steps, guiding optimization .

Advanced: How can computational methods predict the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like CRF-1 receptors or enzymes in pyrimidine metabolism. Validate with experimental IC₅₀ values .
  • QSAR Models: Train models on pyrimidine derivatives to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) to prioritize in vivo testing .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may stem from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation time). For antimicrobial studies, use CLSI guidelines for MIC determination .
  • Metabolic Interference: Test metabolites (e.g., via LC-MS) to rule out off-target effects. For example, pyrazinyl derivatives may interact with cytochrome P450 enzymes .
  • Structural Confirmation: Re-validate compound purity via X-ray crystallography or 2D NMR (HSQC, HMBC) to exclude isomer interference .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Functional Group Scanning: Synthesize analogs with variations at the 4-hydroxy, 6-methyl, or pyrazinyl positions. Test in bioassays (e.g., kinase inhibition).
  • Crystallography: Solve co-crystal structures with target proteins (e.g., dihydrofolate reductase) to identify critical hydrogen bonds or hydrophobic interactions .
  • Meta-Analysis: Compare data across literature (e.g., IC₅₀, logD) to identify trends. For example, electron-withdrawing groups on pyrazine may enhance binding .

Advanced: What strategies mitigate data reproducibility issues in catalytic studies?

Methodological Answer:

  • Catalyst Characterization: Use XPS or TEM to confirm metal nanoparticle size/composition in catalytic applications (e.g., Suzuki couplings) .
  • Reaction Monitoring: Employ in situ FTIR or Raman spectroscopy to track intermediate formation and catalyst deactivation.
  • Statistical Design: Apply DoE (Design of Experiments) to optimize variables (temperature, solvent, catalyst loading) and identify interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Reactant of Route 2
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine

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